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Compound of Interest

Compound Name:
N,N-dimethyl-3-(morpholin-4-

yl)propanamide

CAS No.: 53151-52-3

Cat. No.: B6243810

Get Quote

N,N-dimethyl-3-(morpholin-4-yl)propanamide is a tertiary amine and amide-containing

organic molecule built upon the morpholine scaffold. The morpholine ring is a privileged

structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical

candidates.[1][2] Its presence often confers favorable physicochemical properties, such as

improved aqueous solubility and metabolic stability, which are critical for developing viable drug

candidates.[3] This guide provides a comprehensive technical overview of N,N-dimethyl-3-
(morpholin-4-yl)propanamide, intended for researchers and professionals in drug

development.

It is important to note that as of this writing, a specific CAS (Chemical Abstracts Service)

registry number for N,N-dimethyl-3-(morpholin-4-yl)propanamide has not been definitively

identified in public databases. This may suggest that the compound is a novel chemical entity

or is not yet widely commercialized.[4] The information presented herein is synthesized from

established chemical principles and data on structurally analogous compounds.
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The structural characteristics of a compound are foundational to its biological activity and

pharmacokinetic profile. N,N-dimethyl-3-(morpholin-4-yl)propanamide combines the

hydrogen bond accepting capabilities of the morpholine oxygen and the amide carbonyl with

the basicity of the morpholine nitrogen. The N,N-dimethylamide group can influence the

compound's polarity, solubility, and its interaction with biological targets.[4]

Property Value Source

Molecular Formula C₉H₁₈N₂O₂

Molecular Weight 186.25 g/mol Calculated

Monoisotopic Mass 186.13683 Da

IUPAC Name
N,N-dimethyl-3-morpholin-4-

ylpropanamide

SMILES CN(C)C(=O)CCN1CCOCC1

InChI

InChI=1S/C9H18N2O2/c1-

10(2)9(12)3-4-11-5-7-13-8-6-

11/h3-8H2,1-2H3

InChIKey
OMZKADREWASNRC-

UHFFFAOYSA-N

Predicted XlogP -0.7

Predicted H-Bond Acceptors 3 Calculated

Predicted H-Bond Donors 0 Calculated

Table 1: Key Physicochemical and Structural Identifiers for N,N-dimethyl-3-(morpholin-4-
yl)propanamide.

Synthesis and Purification: A Proposed Protocol
While a specific, peer-reviewed synthesis for N,N-dimethyl-3-(morpholin-4-yl)propanamide
is not readily available in the literature, a robust and logical synthetic route can be proposed

based on standard amide bond formation methodologies.[4] The most direct approach involves

the coupling of 3-(morpholin-4-yl)propanoic acid with dimethylamine.
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Rationale for Synthetic Strategy
This two-step approach, starting from commercially available reagents, is a common and

reliable method for synthesizing amides. The first step, a Michael addition, is a highly efficient

C-N bond-forming reaction. The second step, the amide coupling, can be achieved using

various reagents, with peptide coupling agents like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

being favored for their high efficiency, mild reaction conditions, and low rate of side reactions,

which simplifies purification.[5]
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Step 1: Synthesis of Precursor Acid

Step 2: Amide Coupling

Purification

Morpholine

3-(morpholin-4-yl)propanoic acid

Michael Addition
Solvent: H2O or EtOH

Heat

Acrylic Acid

N,N-dimethyl-3-(morpholin-4-yl)propanamide

Solvent: DCM
Room Temperature, 12-16h

Dimethylamine (2M in THF) HATU, DIPEA

Coupling Reagents

Crude Product

Aqueous Workup (NaHCO3)

Column Chromatography (Silica)

Pure Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for N,N-dimethyl-3-(morpholin-4-yl)propanamide.
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Detailed Experimental Protocol
Step 1: Synthesis of 3-(morpholin-4-yl)propanoic acid

To a round-bottom flask, add morpholine (1.0 eq) and acrylic acid (1.05 eq).

The reaction can be performed neat or in a solvent such as water or ethanol.

Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting

materials are consumed.

Upon completion, cool the reaction mixture to room temperature.

If performed neat, dilute with water and acidify with HCl to precipitate the product.

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(morpholin-4-

yl)propanoic acid.

Step 2: Amide Coupling to form N,N-dimethyl-3-(morpholin-4-yl)propanamide

Dissolve 3-(morpholin-4-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

To this solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

Slowly add a 2M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS.[5]

Work-up and Purification

Once the reaction is complete, quench with a saturated aqueous solution of sodium

bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product can then be purified by column chromatography on silica gel to yield pure

N,N-dimethyl-3-(morpholin-4-yl)propanamide.[4]

Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stability of the

synthesized compound. For N,N-dimethyl-3-(morpholin-4-yl)propanamide, a combination of

spectroscopic and chromatographic techniques is recommended.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

confirming the chemical structure. The proton NMR should show characteristic signals for the

N,N-dimethyl protons, the morpholine ring protons, and the ethylene bridge of the

propanamide chain. The carbon NMR will verify the presence of all nine carbon atoms in

their respective chemical environments.[5]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

verify the molecular weight and determine the elemental composition, confirming the

molecular formula C₉H₁₈N₂O₂. The expected [M+H]⁺ ion would be approximately m/z

187.1441.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for

determining the purity of the final compound. A reversed-phase C18 column with a mobile

phase of water and acetonitrile (often with a modifier like formic acid or TFA) would be

suitable. This technique allows for the quantification of the main product and any potential

impurities.[5][8]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional

groups. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the tertiary

amide C=O stretch.[9][10]
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Potential Applications in Drug Development &
Research
The structural motifs within N,N-dimethyl-3-(morpholin-4-yl)propanamide suggest several

potential avenues for research in drug discovery.

Scaffold for CNS-Active Agents: The morpholine ring is a common component in drugs

targeting the central nervous system. Its ability to improve pharmacokinetic properties makes

it a valuable scaffold.

Enzyme Inhibitors: Various morpholine derivatives have been investigated as enzyme

inhibitors. For example, novel morpholine-acetamide derivatives have shown potential as

anti-tumor agents through the inhibition of carbonic anhydrase and hypoxia-inducible factor-

1α (HIF-1α).[11]

GPCR Ligands: Given the prevalence of piperidine and morpholine scaffolds in G-protein

coupled receptor (GPCR) ligands, it is plausible that this compound could be explored as a

starting point for developing new modulators of this important receptor class.[4]

General Medicinal Chemistry Building Block: The compound can serve as a versatile building

block, allowing for further chemical modifications to explore structure-activity relationships

(SAR) in various therapeutic areas. The synthesis and biological evaluation of derivatives

could lead to the discovery of novel therapeutic agents.[1]

Conclusion
N,N-dimethyl-3-(morpholin-4-yl)propanamide represents an interesting, albeit under-

documented, chemical entity with potential applications in medicinal chemistry and drug

discovery. This guide provides a foundational framework for its synthesis and characterization,

drawing upon established chemical principles and data from related structures. The proposed

protocols offer a self-validating system, where successful synthesis can be unequivocally

confirmed through the described analytical methodologies. As with any novel compound,

further research is necessary to fully elucidate its biological activity and therapeutic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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